molecular formula C44H43N3O9 B1662680 E6 berbamine CAS No. 114784-59-7

E6 berbamine

Cat. No. B1662680
CAS RN: 114784-59-7
M. Wt: 757.8 g/mol
InChI Key: PUAVTDKYTXNVBU-OIDHKYIRSA-N
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Description

E6 Berbamine is a selective, cell-permeable calmodulin (CaM) antagonist . . It has been found to disrupt the activity of calmodulin-dependent enzymes such as myosin light chain kinase and phosphodiesterase 1A .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of E6 berbamine, focusing on unique applications across different fields:

Cancer Research

E6 Berbamine has shown promise in the field of cancer research. It has been found to exhibit anti-cancer activities in various types of cancers, including human gastric cancer and colorectal cancer. Studies suggest that it can effectively suppress tumor growth and induce apoptosis in cancer cells. For instance, berbamine-loaded nanoparticles demonstrated superior tumor suppression compared to free drugs in vivo .

Neuroscience

In neuroscience, E6 Berbamine acts as a calmodulin inhibitor. Calmodulin is a multifunctional Ca2±binding protein that mediates various regulatory effects, such as the contractile state of smooth muscle. Berbamine analogs have been investigated for their protective mechanisms against ototoxic damage to hair cells, with some analogs showing robust protection with very low effective doses .

Cardiology

Berbamine has also been studied for its cardioprotective effects. Research indicates that berbamine postconditioning can improve post-ischemic recovery of myocardial performance and cell survival. It has been shown to protect the heart from ischemia/reperfusion injury by attenuating lactate dehydrogenase release, reducing infarct size, and preventing contractile dysfunction .

properties

IUPAC Name

[(1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl] 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H43N3O9/c1-45-18-16-29-23-37(51-3)39-25-33(29)34(45)20-26-6-13-32(14-7-26)54-38-22-27(8-15-36(38)56-44(48)28-9-11-31(12-10-28)47(49)50)21-35-41-30(17-19-46(35)2)24-40(52-4)42(53-5)43(41)55-39/h6-15,22-25,34-35H,16-21H2,1-5H3/t34-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAVTDKYTXNVBU-OIDHKYIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H43N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

757.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

E6 berbamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism by which E6 berbamine protects hair cells from aminoglycoside-induced damage?

A: E6 berbamine, a bisbenzylisoquinoline derivative, has been shown to protect hair cells from damage caused by aminoglycoside antibiotics. Research suggests that this protection stems from E6 berbamine's ability to reduce the uptake of aminoglycosides into the hair cells []. This reduced uptake helps preserve hair cell function, even during and after exposure to the antibiotic [].

Q2: Does E6 berbamine's protective effect on hair cells impact the efficacy of aminoglycoside antibiotics?

A: Importantly, studies indicate that E6 berbamine does not compromise the effectiveness of aminoglycoside antibiotics while offering hair cell protection []. This finding suggests that E6 berbamine holds promise as a potential therapeutic agent to mitigate the ototoxic side effects of these essential antibiotics.

Q3: What is the structural difference between E6 berbamine and other bisbenzylisoquinoline derivatives, and how do these differences affect their activity on nicotinic acetylcholine receptors (nAChRs)?

A: E6 berbamine, tetrandrine, and hernandezine are all bisbenzylisoquinoline derivatives that have been studied for their effects on nAChRs. While the exact structural differences and their impact on nAChR activity would require a detailed analysis of their molecular structures, research indicates varying inhibitory effects on different nAChR subtypes []. For instance, E6 berbamine completely inhibited the alpha3*nAChR but only partially inhibited the alpha7-nAChR []. In contrast, tetrandrine and hernandezine inhibited both receptors, displaying selectivity for the alpha7-nAChR []. These findings highlight the importance of structural variations within this class of compounds and their potential to influence activity and selectivity for specific nAChR subtypes.

Q4: Besides its potential otoprotective effects, are there other cellular processes where E6 berbamine has shown activity?

A: Yes, research suggests that E6 berbamine influences store-operated Ca2+ entry (SOC) in bovine adrenocortical fasciculata cells []. It appears to exert this effect by modulating the integrity of the actin-network within these cells, a process that involves calcium/calmodulin-dependent myosin-light chain kinase [].

Q5: What are the implications of identifying natural compounds like E6 berbamine that can protect against aminoglycoside-induced hair cell damage?

A: The discovery of E6 berbamine and other bisbenzylisoquinoline derivatives as potential otoprotectants represents a significant step towards developing therapies for preventing hearing loss, particularly in individuals requiring aminoglycoside treatment []. This finding could lead to novel treatment options for patients at risk of aminoglycoside-induced ototoxicity, improving their quality of life and potentially reducing the burden of hearing loss globally.

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